Cas no 1052406-10-6 (3-(1,2,4-oxadiazol-3-yl)aniline hydrochloride)

3-(1,2,4-オキサジアゾール-3-イル)アニリン塩酸塩は、有機合成中間体として重要な化合物です。1,2,4-オキサジアゾール環とアニリン基を有する構造特徴から、医薬品や農薬の開発において有用な骨格を提供します。塩酸塩形態により高い安定性と溶解性を示し、反応性に優れているため、各種誘導体合成の出発原料として適しています。特に、ヘテロ環化合物の構築や官能基変換において高い汎用性を発揮します。実験室規模から工業的生産まで幅広く利用可能な点も利点です。

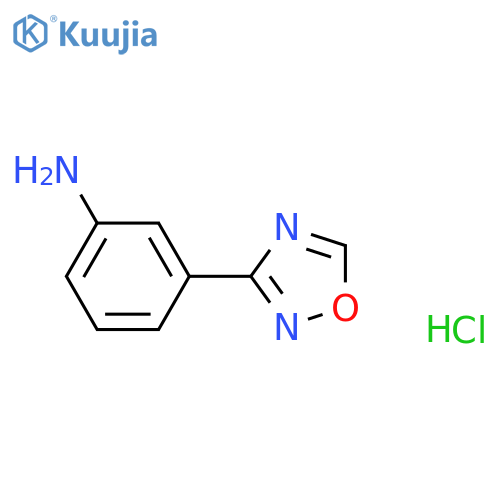

1052406-10-6 structure

商品名:3-(1,2,4-oxadiazol-3-yl)aniline hydrochloride

CAS番号:1052406-10-6

MF:C8H8ClN3O

メガワット:197.621620178223

MDL:MFCD04123874

CID:4569946

PubChem ID:2739415

3-(1,2,4-oxadiazol-3-yl)aniline hydrochloride 化学的及び物理的性質

名前と識別子

-

- 3-(1,2,4-oxadiazol-3-yl)aniline hydrochloride

-

- MDL: MFCD04123874

- インチ: 1S/C8H7N3O.ClH/c9-7-3-1-2-6(4-7)8-10-5-12-11-8;/h1-5H,9H2;1H

- InChIKey: GQIIONKCBPSCGL-UHFFFAOYSA-N

- ほほえんだ: NC1=CC=CC(C2=NOC=N2)=C1.Cl

3-(1,2,4-oxadiazol-3-yl)aniline hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-98316-5.0g |

3-(1,2,4-oxadiazol-3-yl)aniline hydrochloride |

1052406-10-6 | 95.0% | 5.0g |

$2152.0 | 2025-02-21 | |

| Enamine | EN300-98316-0.25g |

3-(1,2,4-oxadiazol-3-yl)aniline hydrochloride |

1052406-10-6 | 95.0% | 0.25g |

$367.0 | 2025-02-21 | |

| TRC | E589440-10mg |

3-(1,2,4-Oxadiazol-3-yl)aniline Hydrochloride |

1052406-10-6 | 10mg |

$ 50.00 | 2022-06-05 | ||

| TRC | E589440-100mg |

3-(1,2,4-Oxadiazol-3-yl)aniline Hydrochloride |

1052406-10-6 | 100mg |

$ 250.00 | 2022-06-05 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01081586-1g |

3-(1,2,4-Oxadiazol-3-yl)aniline hydrochloride |

1052406-10-6 | 95% | 1g |

¥3122.0 | 2023-04-06 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01081586-5g |

3-(1,2,4-Oxadiazol-3-yl)aniline hydrochloride |

1052406-10-6 | 95% | 5g |

¥9072.0 | 2023-04-06 | |

| AN HUI ZE SHENG Technology Co., Ltd. | CB000766435-5g |

3-(1,2,4-oxadiazol-3-yl)aniline hydrochloride |

1052406-10-6 | 95+% | 5g |

¥14514.00 | 2023-09-15 | |

| Enamine | EN300-98316-1g |

3-(1,2,4-oxadiazol-3-yl)aniline hydrochloride |

1052406-10-6 | 95% | 1g |

$743.0 | 2023-09-01 | |

| Aaron | AR019UBP-2.5g |

3-(1,2,4-oxadiazol-3-yl)aniline hydrochloride |

1052406-10-6 | 95% | 2.5g |

$2025.00 | 2025-02-08 | |

| A2B Chem LLC | AV37721-10g |

3-(1,2,4-Oxadiazol-3-yl)aniline hydrochloride |

1052406-10-6 | 95% | 10g |

$3394.00 | 2024-04-20 |

3-(1,2,4-oxadiazol-3-yl)aniline hydrochloride 関連文献

-

Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

1052406-10-6 (3-(1,2,4-oxadiazol-3-yl)aniline hydrochloride) 関連製品

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 68551-17-7(Isoalkanes, C10-13)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量